6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 6th position and a trifluoromethyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted triazolopyrimidines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promising biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused triazole-pyrimidine structure and has been studied for its CDK2 inhibitory activity.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound is used as a reactant for the synthesis of ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : C7H9F3N4
- CAS Number : 1696952-69-8
- Structure : The compound features a triazolo-pyrimidine core with a methyl and trifluoromethyl group that significantly influence its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the trifluoromethyl group.
Anticancer Activity
Recent studies have demonstrated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibition of Tubulin Polymerization : Compounds related to this scaffold have shown potent inhibition of tubulin polymerization. One study reported that certain derivatives inhibited tubulin polymerization about two-fold more effectively than combretastatin A-4 (CA-4), a known anticancer agent. The IC50 values for these derivatives ranged from 60 nM to 101 nM against various cancer cell lines including A549 and HeLa cells .
Compound | IC50 (nM) | Cell Line |
---|---|---|
8q | 83 | HeLa |
8r | 101 | A549 |
CA-4 | ~160 | Various |
- Mechanism of Action : The mechanism involves interaction with tubulin at specific binding sites leading to cell cycle arrest and apoptosis. For example, compound 8q was shown to induce G2/M phase arrest in HeLa cells through mitochondrial pathways .
Antiviral Activity
Some studies have also explored the antiviral potential of triazolo[1,5-a]pyrimidines. In particular:
- Inhibition of HIV : Certain analogs demonstrated activity against HIV-1 in vitro with IC50 values in the micromolar range. Compounds were evaluated for their ability to inhibit RNase H activity which is crucial for viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by substitutions on the triazole and pyrimidine rings. Studies suggest that:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against cancer cell lines.
- Substituent Variability : Variations in substituents at the 2 and 7 positions can lead to marked differences in biological activity. For instance, compounds with halogenated anilines showed enhanced antiproliferative effects compared to unsubstituted analogs .
Case Study 1: Anticancer Efficacy in Zebrafish Models
In vivo studies using zebrafish embryos demonstrated that compound 8q significantly inhibited tumor growth. This model provided insights into the pharmacodynamics and potential therapeutic windows for triazolo[1,5-a]pyrimidine derivatives .
Case Study 2: Neuroprotective Potential
Research has indicated that certain derivatives may offer neuroprotective effects relevant to Alzheimer’s disease by stabilizing microtubules and enhancing neuronal integrity . This suggests potential applications beyond oncology.
Properties
Molecular Formula |
C7H9F3N4 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
6-methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H9F3N4/c1-4-2-11-6-12-5(7(8,9)10)13-14(6)3-4/h4H,2-3H2,1H3,(H,11,12,13) |
InChI Key |
RRUCVKWCGJWRLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=NC(=NN2C1)C(F)(F)F |
Origin of Product |
United States |
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